molecular formula C12H8N2O4S B14452077 o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- CAS No. 73909-20-3

o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)-

Cat. No.: B14452077
CAS No.: 73909-20-3
M. Wt: 276.27 g/mol
InChI Key: WHZCXTOAZVYXJV-UHFFFAOYSA-N
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Description

o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- is a complex organic compound with significant importance in various scientific fields. This compound is an aromatic carboxylic acid derivative, known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- typically involves the oxidation of o-xylene with nitric acid . This process yields o-Toluic acid, which can then be further modified to introduce the alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene) group through a series of complex organic reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the methyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the aromatic ring under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

Scientific Research Applications

o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    p-Toluic acid: An isomer of o-Toluic acid with similar properties but different structural arrangement.

    m-Toluic acid: Another isomer with distinct chemical behavior.

    Benzoic acid: A simpler aromatic carboxylic acid with comparable reactivity.

Uniqueness

What sets o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- apart is its unique structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

73909-20-3

Molecular Formula

C12H8N2O4S

Molecular Weight

276.27 g/mol

IUPAC Name

2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]benzoic acid

InChI

InChI=1S/C12H8N2O4S/c15-9-8(10(16)14-12(19)13-9)5-6-3-1-2-4-7(6)11(17)18/h1-5H,(H,17,18)(H2,13,14,15,16,19)

InChI Key

WHZCXTOAZVYXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)C(=O)O

Origin of Product

United States

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